2,3,4,6-tetra-O-acetyl-D-galactopyranose
Overview
Description
Synthesis Analysis
The synthesis of 2,3,4,6-tetra-O-acetyl-D-galactopyranose and its derivatives often involves the protection of hydroxyl groups to control the reactivity of the sugar molecule. This allows for selective reactions to occur at specific sites of the sugar molecule. For instance, the condensation reaction of 2,3,4,6-tetra-O-acetyl-α-d-galactopyranosyl bromide and butyric acid produces a compound with β configuration, indicating the selective reactivity of the acetylated sugar molecule (Cui et al., 2012).
Molecular Structure Analysis
The crystal structure of derivatives of 2,3,4,6-tetra-O-acetyl-D-galactopyranose reveals detailed information about their molecular conformation. For example, the structure of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside exhibits chair conformations with deviations in the pyranose ring, highlighting the effects of acetyl and fluoro substitutions on the sugar's geometry (Srikrishnan & An, 1988).
Chemical Reactions and Properties
The chemical properties of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives are influenced by their acetyl groups. These groups can be selectively removed or replaced, allowing for the synthesis of a wide range of compounds. The reactivity of these acetyl-protected sugars enables the construction of complex molecules, as demonstrated in the synthesis of β-(1→6)-linked D-galactopyranans using 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-d-galactopyranosyl bromide as a key intermediate (Bhattacharjee, Zissis, & Glaudemans, 1981).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives can vary significantly. These properties are crucial for their application in synthesis reactions and for the characterization of the final products. The crystal structure analysis provides insights into the molecular arrangement and interactions, influencing the compound's physical behavior (Thibodeaux et al., 2002).
Chemical Properties Analysis
The chemical properties of 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives, such as their reactivity towards nucleophilic substitution or condensation reactions, are foundational for their use in synthetic chemistry. The presence of acetyl groups protects the hydroxyl groups and directs the course of chemical reactions, allowing for the targeted modification of the sugar molecule to achieve desired chemical structures (Ohlsson & Magnusson, 2000).
Scientific Research Applications
Synthesis of Glycoside Clusters : Meng et al. (2002) demonstrated the use of 2,3,4,6-tetra-O-acetyl-D-galactopyranose in the free-radical addition to allyl ether functions. This method provides an effective route for synthesizing glycoside clusters, which are useful in exploring anti-metastatic activities (Meng et al., 2002).
Synthesis of Galactose Derivatives : Chacón-Fuertes and Martín-Lomas (1975) utilized 2,3,4,6-tetra-O-acetyl-D-galactopyranose for synthesizing 4-O--D-galactopyranosyl-D-galactose and 3-O--D-galactopyranosyl-D-galactose, indicating its utility in the synthesis of specific carbohydrate structures (Chacón-Fuertes & Martín-Lomas, 1975).
Cancer Research : Daniel and Zingaro (1978) synthesized 2,3,4,6-tetra-O-acetyl-1-S-dimethylarsino-1-thio--D-galactopyranose, showing potential as cancer-suppressing agents. This highlights the compound's application in developing novel therapeutic agents (Daniel & Zingaro, 1978).
Chemistry Research Applications : Liu et al. (2005) focused on the preparation of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose, a compound with significant potential applications in chemistry research (Liu et al., 2005).
Synthesis of Plant Hormone Related Compounds : Tomić et al. (1995) synthesized 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-α -d-galactopyranoside, a plant hormone-related compound with a stable conformation in the 4C1 chair conformation. This study indicates its utility in synthesizing compounds related to plant biology (Tomić et al., 1995).
Synthesis of Oligosaccharides : Ohlsson and Magnusson (2000) discussed the use of synthesized galabiosides, derived from 2,3,4,6-tetra-O-acetyl-D-galactopyranose, as glycosyl donors in syntheses of galabiose-containing oligosaccharides. This simplifies purification processes in carbohydrate chemistry (Ohlsson & Magnusson, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RRYROLNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453632 | |
Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
CAS RN |
47339-09-3 | |
Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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